N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide
Description
N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzothiazole ring fused to a tetrahydrobenzene moiety and linked via an amide bond to a benzofuran group. This structure combines two pharmacologically significant heterocycles: benzothiazole (known for antimicrobial and anti-inflammatory properties) and benzofuran (associated with anticancer and antioxidant activities). Synthesis of analogous compounds typically involves condensation reactions between amine-functionalized benzothiazoles and activated carboxylate derivatives of benzofuran, as described in related methodologies.
Properties
Molecular Formula |
C16H14N2O2S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C16H14N2O2S/c19-15(13-9-10-5-1-3-7-12(10)20-13)18-16-17-11-6-2-4-8-14(11)21-16/h1,3,5,7,9H,2,4,6,8H2,(H,17,18,19) |
InChI Key |
ULHLZTFSQMGOAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives under acidic conditions.
Formation of Benzofuran Ring: The benzofuran ring can be synthesized by the cyclization of o-hydroxyaryl ketones with aldehydes or ketones in the presence of acidic or basic catalysts.
Coupling Reaction: The final step involves coupling the benzothiazole and benzofuran rings through an amide bond formation. This can be achieved by reacting the benzothiazole derivative with a benzofuran-2-carboxylic acid derivative in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzofuran ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader class of benzothiazole- and benzofuran-containing carboxamides. Below is a detailed comparison with key analogs, focusing on structural variations, molecular properties, and available data.
Substituent Variations in Benzofuran-Benzothiazole Carboxamides
Table 1: Comparative Analysis of Analogous Compounds
*Calculated based on structural similarity to compounds.
Structural and Functional Insights
- Substituent Effects: Methyl groups (e.g., D328-0319 and D328-0332) increase molecular weight and lipophilicity, which may improve membrane permeability but could also introduce steric clashes in target binding.
- Heterocycle Variations : Compounds like the 2-furylmethyl derivative () replace benzofuran with benzothiophene, altering π-π stacking interactions. Similarly, triazine-linked analogs () introduce nitrogen-rich heterocycles, modifying solubility and hydrogen-bonding profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
